1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE
Overview
Description
1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is a complex organic compound that belongs to the piperazine class. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a piperidinylmethyl group and a benzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE typically involves multiple steps. One common method includes the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with 4-(piperidin-1-yl)methylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler analog with similar structural features but lacking the benzoyl and piperidinylmethyl groups.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A related compound with a different substitution pattern, known for its stimulant properties.
Uniqueness
1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c28-24(23-11-9-22(10-12-23)20-25-13-5-2-6-14-25)27-17-15-26(16-18-27)19-21-7-3-1-4-8-21/h1,3-4,7-12H,2,5-6,13-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYMEVGYPPTGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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